Product packaging for Cirramycin A1(Cat. No.:CAS No. 25339-90-6)

Cirramycin A1

Cat. No.: B1232532
CAS No.: 25339-90-6
M. Wt: 597.7 g/mol
InChI Key: PYLRKBRNWXMGSG-MDYHIPEWSA-N
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Description

Contextualization within the Macrolide Antibiotic Class and its Academic Significance

Cirramycin A1 belongs to the macrolide class of antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. ontosight.ai Specifically, it is classified as a 16-membered macrolide. asm.org Macrolides are of immense academic interest due to their complex and varied stereochemical structures, which present significant challenges and opportunities in total synthesis and chemical modification. iupac.org Their mode of action, which involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit, has been a focal point of chemical biology research, providing insights into fundamental cellular processes. ontosight.ai The study of macrolides like this compound contributes to the broader understanding of natural product biosynthesis, mechanisms of antibiotic resistance, and the development of new therapeutic agents to combat infectious diseases. ontosight.aiontosight.ai

Historical Overview of the Discovery and Isolation of this compound from Microbial Sources

This compound was first discovered and isolated from the fermentation broth of Streptomyces cirratus. google.comnih.gov The initial isolation and characterization studies were published in 1969. nih.gov The process involved separating it from a mixture that also contained Cirramycin B. google.com These early studies laid the groundwork for understanding its chemical properties and biological activity. The producing organism, Streptomyces cirratus, has been a subject of further investigation, with its 16S rRNA gene sequence showing high similarity to other Streptomyces species known for producing antibiotics. asm.org The discovery of this compound from a microbial source is a classic example of the importance of screening natural environments for novel bioactive compounds. scialert.net

Property Description References
Chemical Formula C43H67NO13 ontosight.ai
CAS Number 25339-90-6 ontosight.aichemicalbook.com
Producing Organism Streptomyces cirratus asm.orggoogle.com

Overview of Research Trajectories in this compound Studies

Research on this compound has followed several key trajectories since its discovery. Initial efforts focused on its isolation, characterization, and the elucidation of its complex structure. nih.gov Subsequent research has explored its antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. google.comchemicalbook.com A significant area of investigation has been the chemical modification of the this compound scaffold to generate derivatives with improved properties. For instance, the synthesis of 4'-deoxythis compound, also known as Rosaramicin, demonstrated enhanced activity against certain bacteria. nih.govrsc.org More recent studies have delved into the biosynthesis of this compound and related macrolides, aiming to understand the enzymatic machinery responsible for their production and to potentially engineer novel antibiotics. The compound and its derivatives continue to be of interest in the ongoing search for new antimicrobial agents to address the challenge of antibiotic resistance. ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H51NO10 B1232532 Cirramycin A1 CAS No. 25339-90-6

Properties

CAS No.

25339-90-6

Molecular Formula

C31H51NO10

Molecular Weight

597.7 g/mol

IUPAC Name

2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde

InChI

InChI=1S/C31H51NO10/c1-9-23-18(4)29-31(6,42-29)12-10-21(34)16(2)14-20(11-13-33)28(17(3)22(35)15-24(36)40-23)41-30-27(38)25(32(7)8)26(37)19(5)39-30/h10,12-13,16-20,22-23,25-30,35,37-38H,9,11,14-15H2,1-8H3/b12-10+/t16-,17+,18-,19-,20+,22-,23-,25+,26-,27-,28-,29+,30+,31+/m1/s1

InChI Key

PYLRKBRNWXMGSG-MDYHIPEWSA-N

Isomeric SMILES

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)O)N(C)C)O)CC=O)C)C)C

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)O)N(C)C)O)CC=O)C)C)C

Synonyms

cirramycin A1

Origin of Product

United States

Structural Elucidation and Advanced Characterization of the Cirramycin A1 Chemotype

Methodologies for Determining the Macrolactone Aglycone and Glycosidic Moieties

The definitive structure of Cirramycin A1 was established through a combination of chemical degradation and comprehensive spectroscopic analysis. researchgate.net Early studies focused on controlled acid hydrolysis to cleave the glycosidic bonds, which allowed for the separation and individual characterization of the central macrolactone aglycone and its sugar components. researchgate.netgoogle.com

This chemical degradation approach was fundamental in identifying the constituent parts of the molecule. The process involves breaking the ether linkages that connect the sugars to the aglycone, yielding the individual sugar units and the core lactone structure. Subsequent analysis of these fragments using chromatographic and spectroscopic methods provided the initial pieces of the structural puzzle. researchgate.netnih.gov

The identities of the sugar moieties were confirmed by comparing their properties with those of known sugars. For this compound, these were determined to be L-rhodinose and mycaminose (B1220238). researchgate.net The macrolactone aglycone, a large and complex polyketide structure, was then subjected to further detailed spectroscopic investigation to map out its connectivity.

Detailed Analysis of Complex Stereochemical Features and Functional Group Topologies

The stereochemistry of this compound, like other 16-membered macrolides, is intricate, with numerous chiral centers along the macrolactone ring and within the sugar moieties. capes.gov.br Determining the relative and absolute configuration of these centers is crucial for understanding its three-dimensional shape and biological activity.

The relative stereochemistry was largely determined through the analysis of proton-proton coupling constants in ¹H NMR spectra. researchgate.net These coupling constants provide information about the dihedral angles between adjacent protons, allowing for the deduction of the spatial arrangement of substituents along the carbon backbone of the aglycone and the sugar rings. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to establish through-space proximities between protons, further refining the conformational model of the molecule.

While specific X-ray crystallography data for this compound is not widely reported in the primary literature, this technique has been instrumental in confirming the stereochemical assignments for closely related macrolide antibiotics, providing a reliable template for comparison. researchgate.net The stereochemical features of this compound are considered to be identical to those of the closely related antibiotic, tylosin, where such assignments have been definitively established. google.com

Characterization of Naturally Occurring Structural Variants and Analogues

This compound is part of a larger family of related macrolide antibiotics produced by various Streptomyces species. researchgate.net These natural analogues often differ by modifications to the macrolactone ring or variations in the attached sugar units.

One notable group of related compounds are the Cirramycins F-1 and F-2, which were identified through the biotransformation of this compound. researchgate.net These analogues feature isomeric modifications of the neutral sugar moiety; Cirramycin F-1 contains L-rhodinose, while Cirramycin F-2 incorporates L-amicetose. researchgate.net Spectral data has indicated that Cirramycin F-1 is identical to another antibiotic known as A6888C. researchgate.net

Other related macrolides include:

Rosamicin : Also produced by a species of Micromonospora, it shares the 16-membered lactone core but has different substitution patterns. researchgate.net

Juvenimicins : A group of macrolides that are also structurally similar. researchgate.net

Tylosin : A well-characterized 16-membered macrolide that shares the same aglycone as this compound but differs in its glycosylation pattern. google.com

A6888 Complex : A group of macrolides related to the cirramycins. google.com

The study of these naturally occurring variants provides insight into the biosynthetic pathways of these antibiotics and the structure-activity relationships within this class of compounds.

Spectroscopic Techniques in Definitive Structural Assignment and Validation

The definitive structural assignment of this compound heavily relies on a suite of modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being the most critical. asm.orgresearchgate.net

Mass Spectrometry (MS) was used to determine the molecular weight and elemental composition of this compound. google.comgoogle.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the calculation of the empirical formula. google.com Tandem MS (MS/MS) experiments are used to fragment the molecule and analyze the resulting pieces, offering valuable clues about the sequence and connectivity of the sugar units and the structure of the aglycone. nih.govasm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. researchgate.netresearchgate.net

¹H NMR : Identifies all the hydrogen atoms in the molecule, and their coupling constants reveal information about the connectivity and stereochemistry. nih.gov

¹³C NMR : Identifies all the carbon atoms in the molecule. The chemical shifts of the carbon signals were assigned with the aid of spectra from model sugar components. researchgate.netresearchgate.net

2D NMR Techniques : These experiments are essential for assembling the complete structure.

COSY (Correlation Spectroscopy) : Shows which protons are coupled to each other, helping to trace out the spin systems within the aglycone and sugar rings. nih.govasm.org

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with its directly attached carbon atom. nih.govasm.org

The collective data from these spectroscopic methods provides an unambiguous and validated chemical structure for this compound. researchgate.netresearchgate.net

Interactive Data Table: Key Spectroscopic Data for Macrolide Structural Analysis

This table summarizes the primary use of various spectroscopic techniques in the structural elucidation of macrolides like this compound.

Spectroscopic TechniqueInformation ProvidedRelevance to this compound Structure
Mass Spectrometry (MS) Molecular weight and empirical formula.Determines the overall mass and elemental composition. google.comgoogle.com
Tandem MS (MS/MS) Fragmentation patterns, sequence of structural units.Helps to identify the sugar moieties and how they are connected. nih.govasm.org
¹H NMR Proton environment, connectivity (via J-coupling), stereochemistry.Maps the hydrogen framework and relative stereochemistry. nih.gov
¹³C NMR Carbon skeleton.Identifies all carbon atoms in the structure. researchgate.netresearchgate.net
COSY H-H correlations.Establishes proton connectivity within individual rings and chains. nih.govasm.org
HSQC/HMQC Direct H-C correlations.Assigns protons to their corresponding carbons. researchgate.net
HMBC Long-range H-C correlations (2-3 bonds).Connects the aglycone to the sugar units and pieces together the entire molecular structure. researchgate.netasm.org
NOESY Through-space H-H correlations.Provides information on the 3D conformation of the molecule.

Biosynthetic Pathway Delineation and Genetic Determinants of Cirramycin A1

Identification and Characterization of the Polyketide Synthase (PKS) System

The core of cirramycin A1 biosynthesis is the construction of its 16-membered macrolactone ring, a process catalyzed by a modular Type I PKS. semanticscholar.orgcore.ac.uk These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of polyketide chain elongation. researchgate.net Each typical elongation module contains a set of domains: a ketosynthase (KS) domain for the condensation reaction, an acyltransferase (AT) domain that selects the specific extender unit (like methylmalonyl-CoA or malonyl-CoA), and an acyl carrier protein (ACP) domain that tethers the growing polyketide chain. researchgate.netfrontiersin.org

The structural diversity of polyketides like this compound arises from the number and type of PKS modules, the choice of starter and extender units, and the variable reductive domains—ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER)—that may be present in each module. core.ac.uk The PKS system for this compound is responsible for assembling the aglycone, known as cirraloscin A. While the specific gene sequence for the cirramycin PKS is not as extensively detailed in public literature as for models like erythromycin (B1671065) or pikromycin, its function is inferred from the structure of the final product and its homology to other known 16-membered macrolide PKS systems, such as the one for tylosin. google.comnih.gov The process concludes with a thioesterase (TE) domain, which catalyzes the release and cyclization of the completed polyketide chain to form the macrolactone ring. researchgate.net

Table 1: Core Domains of a Typical Type I PKS Module

DomainAbbreviationFunction
KetosynthaseKSCatalyzes the Claisen condensation between the growing polyketide chain and the extender unit. researchgate.net
AcyltransferaseATSelects and loads the appropriate extender unit (e.g., malonyl-CoA, methylmalonyl-CoA) onto the ACP. researchgate.net
Acyl Carrier ProteinACPCovalently tethers the growing polyketide chain and the extender unit via a phosphopantetheine arm. researchgate.net
KetoreductaseKR(Optional) Reduces the β-keto group to a hydroxyl group. researchgate.net
DehydrataseDH(Optional) Dehydrates the β-hydroxy group to form a double bond.
Enoyl ReductaseER(Optional) Reduces the double bond to a single bond.
ThioesteraseTECatalyzes the hydrolysis and cyclization of the final polyketide chain to release the macrolactone. researchgate.net

Enzymatic Machinery for Post-PKS Modifications, including Glycosylation and Hydroxylations

Following the synthesis and cyclization of the cirraloscin A aglycone by the PKS, the macrolactone undergoes several crucial tailoring steps to become the mature this compound. These post-PKS modifications are catalyzed by specific enzymes encoded within the biosynthetic gene cluster and are essential for the compound's biological activity. google.com

The most significant modifications are glycosylation and hydroxylation.

Glycosylation: this compound is decorated with multiple deoxy-sugar moieties. This process is carried out by glycosyltransferases (GTs), which recognize the macrolactone aglycone and specific nucleotide-activated sugars. The gene cluster contains genes for the biosynthesis of these unusual sugars, such as L-rhodinose and D-mycaminose, starting from primary metabolites like glucose-1-phosphate. These sugar biosynthesis genes typically include those for dehydratases, epimerases, reductases, and aminotransferases. nih.gov The GTs then catalyze the attachment of these sugars to specific hydroxyl groups on the aglycone. This multi-sugar decoration is a hallmark of many potent macrolide antibiotics. nih.gov

Hydroxylation: Specific carbon atoms on the macrolactone ring are hydroxylated by cytochrome P450 monooxygenases. researchgate.net These enzymes introduce hydroxyl groups that often serve as the attachment points for the sugar moieties, a critical step for subsequent glycosylation. researchgate.net

Table 2: Key Post-PKS Modification Enzymes in Macrolide Biosynthesis

Enzyme ClassFunction in this compound Biosynthesis
Cytochrome P450 MonooxygenaseCatalyzes regiospecific hydroxylation of the macrolactone ring. researchgate.net
Glycosyltransferase (GT)Attaches deoxy-sugar units (e.g., L-rhodinose, D-mycaminose) to the aglycone. google.com
Deoxysugar Biosynthesis EnzymesA suite of enzymes (e.g., dehydratases, isomerases, aminotransferases) that synthesize the nucleotide-activated sugars required by the GTs. nih.gov

Organization and Regulation of the this compound Biosynthetic Gene Cluster

The genes responsible for producing this compound are clustered together on the chromosome of Streptomyces cirratus. nih.gov This biosynthetic gene cluster (BGC) contains all the necessary genetic information, including the PKS genes, genes for post-PKS tailoring enzymes, deoxysugar biosynthesis, and regulation. google.comnih.gov Macrolide BGCs are often large, spanning over 80 kb of DNA.

The organization of these clusters is typically collinear with the biosynthetic process, although this is not a strict rule. The cluster includes:

PKS Genes: Large, multi-domain genes encoding the polyketide synthase modules.

Tailoring Genes: Genes for hydroxylases, glycosyltransferases, and other modifying enzymes.

Deoxysugar Biosynthesis Genes: A sub-cluster of genes dedicated to producing the sugar units.

Regulatory Genes: One or more genes that control the expression of the entire cluster. These regulators can be pathway-specific activators that turn on transcription in response to specific signals or developmental cues. nih.govresearchgate.net For example, many Streptomyces BGCs are controlled by SARP (Streptomyces Antibiotic Regulatory Protein) family regulators. nih.govresearchgate.net

Resistance Genes: A gene conferring self-resistance to the producing organism, often an efflux pump or a ribosomal modification enzyme, to prevent suicide. nih.gov

The regulation of the cirramycin cluster is complex, likely involving a cascade of regulatory proteins that ensure the antibiotic is produced at the appropriate time in the bacterial life cycle, typically during the stationary phase. nih.gov

Chemoenzymatic Approaches and Biotransformation Studies for Pathway Intermediates and Derivatives

The modular nature of the this compound biosynthetic pathway makes it a target for genetic and chemical manipulation to create novel derivatives. semanticscholar.org Chemoenzymatic and biotransformation approaches leverage the biosynthetic machinery to produce compounds that are difficult to access through total chemical synthesis. nih.govnih.gov

Biotransformation: This approach involves using whole microbial cells or purified enzymes to modify this compound or its precursors. researchgate.netnih.gov For example, feeding a cirramycin intermediate to a different microbial strain that possesses unique tailoring enzymes could result in a novel, hybrid macrolide.

Combinatorial Biosynthesis: This advanced genetic engineering technique involves modifying the BGC itself. nih.gov Examples include:

Gene Inactivation: Deleting genes for specific tailoring enzymes (e.g., a hydroxylase or glycosyltransferase) can lead to the accumulation of precursor molecules or the production of a simplified derivative. nih.gov

Domain Swapping: Exchanging a domain within a PKS module, such as an AT domain, with one from another PKS can lead to the incorporation of a different extender unit, altering the structure of the macrolactone backbone. core.ac.uk

Heterologous Expression: The entire cirramycin BGC can be cloned and expressed in a different, more genetically tractable host strain, facilitating easier manipulation and potentially higher yields. nih.gov

These strategies open avenues for generating libraries of new cirramycin analogs, which can then be screened for improved antibacterial properties or novel activities. nih.gov

Chemical Synthesis Strategies and Analog Design for Mechanistic Probes

Total Synthesis Approaches to the Cirramycin A1 Core Structure

The total synthesis of complex natural products such as 16-membered macrolides is a formidable task in organic chemistry, demanding sophisticated strategies for the stereocontrolled construction of the macrocyclic core. While a complete total synthesis of this compound itself is not extensively documented in publicly available literature, the synthetic approaches to structurally related macrolides provide a clear blueprint of the challenges and methodologies involved. The synthesis of these molecules often relies on convergent strategies where key fragments are built separately and then coupled, followed by a macrolactonization step to form the large ring.

A pertinent example is the asymmetric total synthesis of the aglycone (the non-sugar portion) of rosamicin, a macrolide that is structurally very similar to this compound. rsc.orgresearchgate.net The synthesis of the rosamicin aglycone, rosaramcin, was successfully reported in 1986. rsc.org Such syntheses must address the precise installation of multiple stereocenters and functional groups around the flexible macrocycle. Modern synthetic endeavors in the macrolide field often employ catalysis-based methods to achieve high efficiency and stereoselectivity. nih.gov For instance, the total synthesis of mycinamicin IV, another 16-membered macrolide, showcases advanced techniques like branch-selective asymmetric hydroformylation and ruthenium-catalyzed redox isomerization to construct the complex core. nih.gov These collective approaches highlight the integral blueprint required for accessing this prominent class of natural products, a strategy that would be essential for any future total synthesis of the this compound core. nih.gov The structural characterization of these complex compounds often requires a combination of selective degradation, derivatization, and advanced spectroscopic methods, with total synthesis serving as the ultimate confirmation of structure. rsc.org

Semi-synthesis and Derivatization Methodologies for Structural Diversification

Semi-synthesis, which uses the naturally produced antibiotic as a starting material, is a powerful and efficient strategy for generating structural diversity that would be difficult or impractical to achieve through total synthesis. nih.gov This approach allows for targeted modifications of the macrolide scaffold to create analogs with altered or improved properties.

A direct example involving this compound is its biotransformation using a blocked mutant strain of an actinomycete, which resulted in the production of Cirramycin F-1 and F-2. researchgate.net This demonstrates how microbial systems can be harnessed to perform specific chemical modifications on the complex scaffold.

More extensive derivatization studies have been conducted on the closely related macrolide, rosamicin. jmb.or.kr A biotransformation approach using a recombinant Streptomyces venezuelae strain as a biocatalyst successfully converted rosamicin into 10,11-dihydrorosamicin. jmb.or.kr This targeted reduction of a double bond in the macrocyclic ring created a new analog with a tangible therapeutic benefit: the resulting 10,11-dihydrorosamicin exhibited two- to four-fold higher antibacterial activity against two strains of methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent rosamicin. jmb.or.kr Other studies have involved the modification of rosamicin precursors by attaching different sugar moieties or altering functional groups on the aglycone. jmb.or.kr These semi-synthetic and derivatization strategies provide access to novel compounds that are not obtainable through fermentation alone and are crucial for exploring the chemical space around the this compound structure. nih.govnih.gov

Rational Design and Preparation of Chemical Probes Based on the this compound Scaffold

Chemical probes are indispensable tools in chemical biology for identifying the cellular targets of a bioactive molecule and elucidating its mechanism of action. frontiersin.org These probes are typically created by attaching a reporter group, such as a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging, to the parent molecule. nih.govnih.gov The key challenge in probe design is to install the reporter tag at a position on the molecule that does not interfere with its biological activity. frontiersin.org

While the rational design of such probes is a widespread strategy, specific examples of chemical probes derived directly from the this compound scaffold are not prominently featured in the scientific literature. However, the principles for their design are well-established. nih.gov The process would involve identifying a site on the this compound molecule, likely a hydroxyl group on the aglycone or the sugar moieties, that is not essential for its interaction with its biological target, the bacterial ribosome. A chemical linker would then be attached at this position, followed by conjugation to a reporter tag like biotin or a fluorophore. nih.govnih.gov Such probes could then be used in experiments like affinity pull-downs to isolate binding partners or in fluorescence microscopy to visualize the subcellular localization of the antibiotic. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Investigations at the Molecular and Biochemical Levels

Structure-activity relationship (SAR) studies are critical for understanding which parts of a molecule, or pharmacophore, are responsible for its biological activity. biomedres.us For this compound and its relatives, SAR investigations help to pinpoint the functional groups essential for antibacterial potency.

Studies on the closely related macrolide rosamicin provide significant SAR insights. It was found that the rosamicin aglycone, rosaramcin, and its diacetate derivative displayed the same antibiotic potency and spectrum as the parent glycosylated rosamicin. rsc.org This suggests that for this particular macrolide, the macrocyclic core is the primary determinant of its antibacterial activity. However, other modifications demonstrate that the periphery of the molecule can be fine-tuned to enhance potency. For example, the semi-synthetic analog 10,11-dihydrorosamicin showed significantly improved activity against MRSA, indicating that the saturation of the C10-C11 double bond is beneficial. jmb.or.kr Conversely, other reported analogs of rosamicin did not exhibit higher antibacterial activity than the parent compound, highlighting the sensitive nature of structural modifications. jmb.or.kr For many other 16-membered macrolides, such as spiramycin (B21755), the sugar moieties are known to be essential for antibacterial activity, suggesting that the role of the sugars can vary significantly even within the same antibiotic class. researchgate.net

Molecular Mechanisms of Action: Ribosomal Targeting and Protein Biosynthesis Inhibition

Specific Binding Interactions with the Bacterial Ribosome (e.g., 50S Ribosomal Subunit)

The primary target of Cirramycin A1 within the bacterial cell is the 50S ribosomal subunit, the larger of the two subunits that comprise the 70S bacterial ribosome. ontosight.aiontosight.aieuropa.eu Like other macrolide antibiotics, this compound binds specifically to the 23S ribosomal RNA (rRNA) component of this subunit. researchgate.neteuropa.eu

Research on macrolides has pinpointed the binding site to a specific region within the 50S subunit: the entrance of the nascent polypeptide exit tunnel (NPET). researchgate.netnih.govmdpi.com This tunnel is a critical passageway through which newly synthesized polypeptide chains emerge from the ribosome. mdpi.com The antibiotic positions itself near the peptidyl transferase center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids. nih.govnih.govmdpi.com The binding interaction involves key nucleotides of the 23S rRNA, such as those in the A2058/A2059 region (E. coli numbering), which are crucial for the antibiotic's inhibitory action. nih.govmdpi.com The dimethylamino sugar moiety present in the structure of this compound is also understood to play a role in its binding affinity. ontosight.airesearchgate.net

Elucidation of Molecular Interference with Ribosomal Subunit Function and mRNA Translation

By binding to the entrance of the polypeptide exit tunnel, this compound creates a steric blockade. mdpi.com This physical obstruction prevents the growing polypeptide chain from passing through the tunnel and exiting the ribosome. mdpi.com Consequently, the entire process of mRNA translation is inhibited because the ribosome cannot proceed with synthesizing the full-length protein encoded by the mRNA template. ontosight.airesearchgate.net

The antibiotic's action is not on the initial stages of protein synthesis, such as the formation of the initiation complex, nor does it typically prevent the binding of aminoacyl-tRNA to the ribosome. nih.gov Instead, it specifically targets the elongation phase, allowing protein synthesis to begin but causing it to terminate prematurely after only a few amino acids have been linked together. This results in the production of non-functional, truncated peptides and the effective shutdown of bacterial protein production. ontosight.ai

Impact on Specific Stages of Bacterial Protein Elongation and Termination

The inhibitory effect of this compound is most pronounced during the elongation stage of protein synthesis. frontiersin.org Elongation involves the translocation of the ribosome along the mRNA molecule, the formation of peptide bonds, and the movement of tRNAs through the A (aminoacyl), P (peptidyl), and E (exit) sites. frontiersin.org The presence of the macrolide in the exit tunnel physically impedes the progression of nascent polypeptide chains once they reach a certain length. mdpi.com

A key mechanism attributed to macrolides like this compound is the stimulation of peptidyl-tRNA dissociation from the ribosome. nih.govnih.gov During translocation, as the ribosome attempts to move the newly elongated peptidyl-tRNA from the A-site to the P-site, the blockage in the exit tunnel creates a conflict. nih.gov This interference promotes the premature release of the peptidyl-tRNA from the ribosome, effectively aborting the translation process. nih.govnih.gov This "drop-off" of the incomplete peptide chain prevents the ribosome from completing protein synthesis, leading to a bacteriostatic effect. europa.eunih.gov

Comparative Biochemical Analysis with Other Ribosome-Targeting Macrolides and Protein Synthesis Inhibitors

The mechanism of this compound is representative of macrolide antibiotics but differs significantly from other classes of protein synthesis inhibitors that also target the ribosome. These differences are primarily based on the specific ribosomal subunit targeted, the precise binding site, and the functional process that is inhibited.

Macrolides, including this compound, share a similar mechanism with lincosamides (e.g., Lincomycin, Clindamycin) and streptogramin B-type antibiotics, which also bind to overlapping sites on the 50S subunit's 23S rRNA near the PTC and within the exit tunnel. europa.eumdpi.com This leads to a phenomenon known as MLSB cross-resistance, where a modification at this shared binding site can confer resistance to all three classes. nih.gov

In contrast, other antibiotic classes have distinct mechanisms:

Chloramphenicol : Also binds to the 50S subunit's PTC but works by directly inhibiting the peptidyl transferase reaction, preventing peptide bond formation. nih.govmdpi.com Its binding site is different from that of macrolides. europa.eu

Tetracyclines : Target the 30S ribosomal subunit, not the 50S. They bind to the A-site and physically block the attachment of aminoacyl-tRNA, thus preventing the addition of new amino acids to the growing chain. nih.govnih.gov

Aminoglycosides (e.g., Streptomycin, Kanamycin): Also bind to the 30S subunit. Their mechanism is more complex, involving interference with the formation of the initiation complex and causing misreading of the mRNA code, which leads to the synthesis of faulty, non-functional proteins. jetir.org

Oxazolidinones (e.g., Linezolid): Bind to a unique site on the 50S subunit at the A-site of the PTC. mdpi.com They primarily inhibit the formation of the 70S initiation complex, a very early step in protein synthesis, although they can also block elongation. nih.govmdpi.com

Interactive Table: Comparative Analysis of Ribosomal Inhibitors Select an antibiotic class from the dropdown to see its mechanism details.

FeatureThis compound (Macrolide)ChloramphenicolTetracyclinesAminoglycosidesOxazolidinones
Target Subunit 50S ontosight.aiontosight.ai50S nih.gov30S nih.gov30S jetir.org50S mdpi.com
Binding Site 23S rRNA, polypeptide exit tunnel researchgate.netmdpi.comPeptidyl Transferase Center (PTC) mdpi.comA-site 16S rRNA nih.govA-site of PTC nih.govmdpi.com
Primary Effect Blocks polypeptide elongation; promotes peptidyl-tRNA dissociation mdpi.comnih.govInhibits peptide bond formation nih.govBlocks aminoacyl-tRNA binding Causes mRNA misreading; blocks initiation Inhibits formation of initiation complex mdpi.com
Stage Inhibited Elongation Elongation (Peptidyl Transfer) mdpi.comElongation Initiation and Elongation Initiation mdpi.com

Bacterial Cellular Responses and Molecular Mechanisms of Resistance

Characterization of Bacterial Adaptive Mechanisms to Cirramycin A1 Exposure

Bacterial adaptation is a transient survival strategy employed by microorganisms when faced with environmental stressors like antibiotics. nih.gov This adaptive resistance often involves temporary changes in gene and protein expression that allow the bacteria to tolerate the drug without any permanent genetic changes. nih.gov

Upon exposure to macrolides, bacteria can initiate a stringent response , a global reprogramming of cellular physiology. This response is characterized by the production of alarmones, such as guanosine (B1672433) pentaphosphate or tetraphosphate (B8577671) ((p)ppGpp), which shut down most metabolic processes, including growth and replication. By entering a dormant or slow-growing state, bacteria become less susceptible to antibiotics that target active processes like protein synthesis. researchgate.net

Another adaptive strategy is the alteration of the cell membrane's permeability. Bacteria can modify their outer membrane, for instance, through lipid modifications, to limit the uptake of antibiotics like this compound. nih.govoup.com While not a permanent resistance solution, this transient adaptation can reduce the intracellular concentration of the drug, allowing the bacterial population to survive the initial antibiotic insult. This type of adaptive resistance is typically reversible once the environmental trigger, in this case, the antibiotic, is removed.

Genetic Basis of Resistance Development, including Target Modification and Efflux Systems

More permanent and heritable resistance to this compound and other macrolides arises from stable genetic alterations, either through mutations in existing genes or the acquisition of new resistance genes via mobile genetic elements like plasmids and transposons. nih.govnih.gov The two most prominent genetic mechanisms are modification of the antibiotic's target and active efflux of the drug from the cell. frontiersin.orgnih.gov

Target Modification:

This compound, like other macrolides, functions by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA within the polypeptide exit tunnel, thereby inhibiting protein synthesis. nih.govmdpi.commdpi.com The most common target-site modification conferring broad resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype) is the methylation of the 23S rRNA. frontiersin.orgmdpi.com This is catalyzed by adenine-N6 methyltransferases encoded by erm (erythromycin ribosome methylation) genes. nih.gov These enzymes add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering), which prevents the antibiotic from binding effectively to the ribosome. frontiersin.orgnih.gov

While many erm genes confer resistance to 14- and 15-membered macrolides, some, like ermSV, can be specifically induced by 16-membered macrolides, including this compound. asm.orgwikigenes.orgnih.gov In addition to methylation, mutations in the 23S rRNA gene (e.g., at positions A2058 or A2059) or in ribosomal proteins L4 and L22 can also alter the drug-binding site and lead to resistance. oup.comnih.govnih.gov

Efflux Systems:

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target in sufficient concentrations. reactgroup.org This is a major mechanism of resistance against 14- and 15-membered macrolides, often conferred by genes such as mef (macrolide efflux) and msr (macrolide-streptogramin resistance). frontiersin.orgnih.gov For instance, the Mef(E)/Mel pump in Streptococcus pneumoniae confers resistance to 14- and 15-membered macrolides but is generally not considered effective against 16-membered ones like spiramycin (B21755) and tylosin. nih.govasm.org However, some studies have identified efflux pump genes, such as mefA and msrA/B, in macrolide-resistant Mycoplasma pneumoniae strains that show resistance to 16-membered macrolides, suggesting that efflux can, in some contexts, contribute to resistance against this class of antibiotics. frontiersin.org

Genetic Resistance Mechanism Genes Involved (Examples) Mechanism of Action Relevance to 16-Membered Macrolides
Target Site Modification erm(A), erm(B), erm(C), erm(F), erm(SV)Methylation of A2058 in 23S rRNA, preventing antibiotic binding. frontiersin.orgnih.govHigh-level resistance. ermSV is inducible by this compound. asm.orgnih.gov
Target Site Modification 23S rRNA, L4, L22 ribosomal proteinsSpontaneous mutations altering the antibiotic binding pocket. oup.comfrontiersin.orgCan confer varying levels of resistance. frontiersin.org
Active Efflux mef(A), mef(E), msr(A), msr(D)ATP-dependent pumps that expel the antibiotic from the cell. frontiersin.orgmdpi.comGenerally less effective against 16-membered macrolides, but can contribute to resistance in some species. nih.govfrontiersin.org

Mechanistic Studies of Enzymatic Inactivation by Bacterial Enzymes

Bacteria can produce enzymes that chemically modify and inactivate macrolide antibiotics, rendering them harmless. frontiersin.orgmdpi.com This mechanism is a significant cause of resistance, particularly in Gram-negative bacteria. The two primary classes of enzymes that inactivate macrolides are macrolide phosphotransferases (MPHs) and macrolide esterases (Eres).

Macrolide Phosphotransferases (MPHs): These enzymes, encoded by mph genes, inactivate macrolides by catalyzing the phosphorylation of the 2'-hydroxyl group on the desosamine (B1220255) or mycaminose (B1220238) sugar attached to the lactone ring. nih.gov This modification prevents the antibiotic from binding to its ribosomal target. nih.gov While some MPHs, like MPH(2')-I, are primarily active against 14- and 15-membered macrolides, others, such as MPH(2')-II, can effectively inactivate 16-membered macrolides as well. nih.govfrontiersin.orgasm.org

Macrolide Esterases (Eres): These enzymes, encoded by ere genes, hydrolyze the lactone ring that forms the core structure of all macrolide antibiotics, destroying their activity. nih.govmdpi.com While some esterases like EreA and EreB are mainly effective against 14- and 15-membered macrolides, others, such as EreC, have demonstrated the ability to inactivate certain 16-membered macrolides. nih.gov

Macrolide Glycosyltransferases (MGTs): A third, less common mechanism involves glycosyltransferases, which attach a sugar moiety to the antibiotic. This glycosylation, often at the 2'-hydroxyl group, inactivates the macrolide. This has been demonstrated as a resistance mechanism for the 16-membered macrolide midecamycin. mdpi.com

Enzyme Class Genes (Examples) Reaction Catalyzed Substrate Specificity (including 16-membered macrolides)
Macrolide Phosphotransferases mph(A), mph(B)Phosphorylation of the 2'-hydroxyl group. nih.govSome variants, like MPH(2')-II, can inactivate 16-membered macrolides. frontiersin.org
Macrolide Esterases ere(A), ere(B), ere(C)Hydrolysis of the macrolactone ring. mdpi.comSome variants, like EreC, can inactivate selected 16-membered macrolides. nih.gov
Macrolide Glycosyltransferases mgt, oleDAttachment of a sugar moiety to the antibiotic. mdpi.comDemonstrated to inactivate 16-membered macrolides like midecamycin. mdpi.com

Chemical Biology Approaches to Circumvent or Re-sensitize Resistant Bacterial Strains

The rise of antibiotic resistance necessitates innovative strategies to restore the efficacy of existing drugs like this compound. ontosight.ai Chemical biology offers several promising avenues, focusing on either protecting the antibiotic from resistance mechanisms or modifying it to evade them. nih.gov

One major approach is the development of resistance-breaking adjuvants . These are compounds administered alongside the antibiotic that inhibit a specific resistance mechanism. For example, efflux pump inhibitors (EPIs) are designed to block the pumps that expel antibiotics from the cell. nih.govnih.gov By inhibiting these pumps, the intracellular concentration of this compound could be increased, potentially re-sensitizing resistant bacteria. frontiersin.org Similarly, inhibitors of inactivating enzymes like MPHs could protect the antibiotic from degradation. nih.gov

Another powerful strategy involves the rational design and synthesis of novel antibiotic analogs . umn.edu By understanding the structural basis of both antibiotic-ribosome interactions and resistance mechanisms, it is possible to chemically modify the antibiotic to create new versions that are no longer recognized by resistance machinery but retain their antibacterial activity. mdpi.comoup.commdpi.com For instance, modifications to the macrolactone ring or the sugar moieties of 16-membered macrolides could prevent them from fitting into the active site of inactivating enzymes or being recognized by efflux pumps. frontiersin.orgnih.gov This approach has led to the development of next-generation macrolides, such as solithromycin, designed to combat resistance. nih.gov

Approach Description Example/Target
Resistance Adjuvants Co-administration of a compound that inhibits a specific resistance mechanism.Efflux Pump Inhibitors (EPIs) like reserpine (B192253) can restore sensitivity. frontiersin.org Inhibitors targeting macrolide phosphotransferases or esterases. nih.gov
Novel Analog Synthesis Chemical modification of the antibiotic to evade resistance mechanisms while maintaining activity.Creating derivatives of 16-membered macrolides with altered structures to avoid recognition by efflux pumps or inactivating enzymes. frontiersin.orgumn.edu
Antisense Therapy Using molecules like peptide-conjugated phosphorodiamidate morpholino oligomers (PPMOs) to block the translation of mRNA from resistance genes.Targeting the mRNA of genes encoding efflux pumps or inactivating enzymes to prevent their synthesis. nih.gov

Advanced Research Methodologies and Future Directions in Cirramycin A1 Studies

Applications of Chemical Biology and Chemoproteomics in Target Identification and Validation

The primary antibacterial mechanism of macrolide antibiotics is the inhibition of protein synthesis through binding to the bacterial ribosome. ontosight.aiwikipedia.org For Cirramycin A1, it is understood to bind to the ribosome, thereby preventing the translation of messenger RNA into protein. ontosight.ai However, the precise binding sites and the full spectrum of its molecular targets, including potential off-target effects, remain to be fully elucidated. Chemical biology and chemoproteomics offer powerful strategies to address these questions. aphrc.orgnih.gov

Chemoproteomics, in particular, provides an unbiased approach to identify protein targets of a bioactive small molecule within a complex biological system. nih.govresearchgate.net Methodologies such as affinity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) could be pivotal in this compound research. These techniques often involve creating a chemical probe by modifying the this compound molecule with a reactive group and a reporter tag. This probe can then be used to "capture" its binding partners from bacterial lysates, which are subsequently identified using mass spectrometry.

Table 1: Potential Chemoproteomic Approaches for this compound Target Identification

MethodologyDescriptionPotential Application for this compound
Affinity-Based Protein Profiling (ABPP) Utilizes a modified this compound probe with a reactive group to covalently label and identify target proteins.Could definitively identify ribosomal protein targets and other potential binding partners involved in its mechanism of action or resistance.
Compound-Centric Chemical Proteomics (CCCP) Employs an immobilized this compound analogue to pull down interacting proteins from cell lysates for identification.Validation of ribosomal targets and discovery of novel off-target interactions that may contribute to its bioactivity profile.
Limited Proteolysis-Mass Spectrometry (LiP-MS) Measures changes in protease susceptibility of proteins upon this compound binding to identify targets and binding sites.Provides direct evidence of target engagement in a native environment and can map the binding interface on the ribosome without modifying this compound.

These approaches would not only validate the known ribosomal target but could also uncover novel interactions, providing a more comprehensive understanding of this compound's mechanism of action and potential polypharmacology. acs.org

Computational Approaches for Structure-Function Prediction and Ligand-Target Docking

Computational methods are indispensable tools for predicting and analyzing the interactions between a small molecule and its biological target. For this compound, molecular docking simulations can provide valuable insights into its binding mode within the bacterial ribosome, complementing experimental data from chemoproteomics.

Molecular docking uses computer algorithms to predict the preferred orientation of a ligand (this compound) when bound to a target protein (the ribosome) to form a stable complex. ajchem-a.com The process involves predicting the pose and binding affinity, often represented as a docking score in kcal/mol, where a more negative value indicates a stronger interaction. aphrc.orgresearchgate.net Studies on other macrolides like azithromycin, clarithromycin, and erythromycin (B1671065) have successfully used docking to investigate their binding to viral and bacterial protein targets, demonstrating the utility of this approach. aphrc.orgresearchgate.net

For this compound, docking studies would involve:

Model Preparation : Obtaining or modeling the 3D structure of the bacterial ribosome (e.g., from Staphylococcus aureus) and the 3D structure of this compound.

Docking Simulation : Using software like AutoDock Vina or MOE to place the this compound molecule into the putative binding site on the ribosome, typically the peptide exit tunnel of the 50S subunit.

Analysis : Evaluating the resulting poses based on scoring functions and analyzing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the ribosomal RNA and proteins.

Table 2: Key Parameters in a Hypothetical this compound Docking Study

ParameterDescriptionRelevance to this compound
Target Protein 3D structure of the bacterial 50S ribosomal subunit.The known site of action for macrolide antibiotics.
Ligand 3D structure of this compound.The molecule whose binding is being investigated.
Binding Affinity (ΔG) Calculated free energy of binding (kcal/mol).Predicts the strength of the this compound-ribosome interaction.
Key Residues Specific amino acids or nucleotides in the ribosome that interact with this compound.Identifies the molecular determinants of binding and potential sites for resistance mutations.

Such computational analyses can help rationalize the structure-activity relationships of this compound and its analogues. For instance, a retrospective computational analysis of over 1800 synthetic macrolides identified key physicochemical properties that drive activity against Gram-negative bacteria. acs.org Similar computational screening of virtual this compound derivatives could guide the synthesis of new analogues with improved potency or a broader spectrum of activity.

Novel Biosynthetic Engineering Strategies for Enhanced Production and Chemodiversification

This compound is a natural product synthesized by the complex enzymatic machinery of Streptomyces cirratus. google.com The genetic blueprint for this synthesis is encoded in a biosynthetic gene cluster (BGC). Recent advances in synthetic biology and genetic engineering offer powerful strategies to manipulate these BGCs for two primary goals: enhancing the production yield of this compound and generating novel, structurally diverse analogues (chemodiversification).

The identification and characterization of BGCs in Streptomyces is the first step. For instance, the BGC for another peptide antibiotic, pheganomycin, was recently identified in S. cirratus, revealing a novel mechanism of biosynthesis involving both ribosome-dependent and independent machineries. nih.govkek.jp More recently, in 2024, the BGC for cirratiomycin in S. cirratus was identified and characterized. nih.gov While the specific BGC for this compound has not been fully detailed in these findings, the established genetic tools and knowledge from studying related pathways in the same organism provide a clear roadmap.

Strategies for Enhanced Production:

Refactoring Regulatory Elements : Replacing native promoters and regulatory elements within the this compound BGC with strong, well-characterized promoters can significantly increase the transcription of biosynthetic genes and, consequently, the final product yield.

Metabolic Engineering of the Host : Optimizing the supply of precursor molecules required for this compound synthesis (e.g., propionyl-CoA, methylmalonyl-CoA, and the specific deoxy sugars) by overexpressing relevant upstream pathways in S. cirratus can boost production. researchgate.net

Ribosome Engineering : Introducing specific mutations in ribosomal proteins or RNA polymerase has been shown to activate silent BGCs and improve the titers of known secondary metabolites in Streptomyces. researchgate.net

Strategies for Chemodiversification:

Combinatorial Biosynthesis : This involves inactivating or replacing specific genes within the BGC to create new derivatives. For example, inactivating the genes responsible for adding specific sugar moieties or hydroxyl groups could produce novel this compound analogues. mcmaster.ca

Heterologous Expression : Transferring the entire this compound BGC into a different, more genetically tractable host strain, such as Streptomyces coelicolor or S. venezuelae, can facilitate easier genetic manipulation and potentially lead to the production of new compounds through interactions with the host's native metabolism. mcmaster.ca

These engineering strategies hold the promise of overcoming the often-low titers of natural products from wild-type strains and creating a library of this compound derivatives with potentially improved pharmacological properties.

Exploration of Unexplored Mechanistic Aspects and Novel Biological Activities (Mechanistic Focus)

Beyond its primary role as a protein synthesis inhibitor, this compound may possess additional, unexplored biological activities and mechanisms of interaction with bacterial cells. A deeper mechanistic focus is crucial for understanding its full therapeutic potential and anticipating resistance development.

Bacterial Resistance Mechanisms: A primary area for exploration is the landscape of resistance to this compound. Macrolide resistance typically occurs via three main mechanisms: target modification, drug efflux, and drug inactivation. mcmaster.canih.govnih.gov Research on S. cirratus has shown that it contains N6-methyladenine (m6A) in its rRNA, a modification that can confer resistance to macrolides by altering the drug's binding site on the ribosome. researchgate.net Investigating whether clinical isolates develop similar modifications would be a critical area of study. Furthermore, identifying specific efflux pumps that recognize this compound or enzymes that inactivate it (e.g., through phosphorylation or glycosylation) is essential for developing strategies to circumvent resistance. mcmaster.ca

Novel Biological Activities: Many macrolides exhibit biological activities beyond their antibacterial effects, such as anti-inflammatory or immunomodulatory properties. wikipedia.org It is conceivable that this compound could have similar activities. Phenotypic screening of this compound in various human cell-based assays could uncover novel therapeutic applications. For example, its activity could be tested in assays for cytokine production, viral replication, or cancer cell proliferation. The immunosuppressant rapamycin, a macrolide, was initially developed as an antifungal, highlighting the potential for discovering unexpected activities. wikipedia.org

By focusing on these unexplored mechanistic aspects, researchers can build a more complete picture of this compound's biological profile, paving the way for the rational design of second-generation analogues and the discovery of entirely new therapeutic uses.

Q & A

Q. What experimental methods are commonly used to elucidate the structural properties of Cirramycin A1?

To determine the molecular structure of this compound, researchers typically employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques resolve stereochemical configurations and bond connectivity. For instance, NMR data (e.g., 1^1H, 13^13C, and 2D experiments like COSY and NOESY) are analyzed to assign proton environments and spatial relationships . X-ray crystallography provides atomic-level resolution but requires high-quality crystals, which may necessitate iterative solvent screening or co-crystallization with stabilizing ligands .

Q. How can researchers validate the antimicrobial activity of this compound in vitro?

Standard protocols involve minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacterial strains. Use a microdilution method in 96-well plates with serial dilutions of this compound (e.g., 0.5–256 µg/mL). Include positive controls (e.g., erythromycin) and negative controls (solvent-only). Activity is confirmed if growth inhibition exceeds 90% relative to controls. Data should be analyzed using statistical tools (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Q. What analytical techniques are recommended for quantifying this compound purity?

High-performance liquid chromatography (HPLC) with UV-Vis detection (e.g., λ = 254 nm) is standard. Use a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water with 0.1% trifluoroacetic acid). Validate method precision via triplicate injections and calibration curves (R² > 0.99). For complex mixtures, LC-MS provides additional mass confirmation to distinguish this compound from degradation products or isomers .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s pharmacokinetic profiles across studies?

Contradictions in bioavailability or half-life data may stem from variability in assay conditions (e.g., animal models, dosing regimens). To resolve this:

  • Perform systematic reviews to identify confounding variables (e.g., differences in solubility enhancers or administration routes) .
  • Conduct comparative pharmacokinetic studies under standardized conditions, using LC-MS/MS for high-sensitivity quantification. Include covariates like protein binding and metabolic stability in liver microsomes .

Q. What strategies optimize the yield of this compound in microbial fermentation?

Yield optimization requires design of experiments (DOE) to test factors like carbon/nitrogen ratios, pH, and aeration. For example, a Plackett-Burman design can identify critical parameters, followed by response surface methodology (RSM) to model interactions. Monitor secondary metabolites (e.g., by HPLC) to avoid byproduct accumulation. Genetic engineering (e.g., CRISPR-mediated upregulation of biosynthetic genes) may further enhance titers .

Q. How can researchers differentiate this compound’s mechanism of action from structurally similar macrolides?

Use transcriptomic profiling (RNA-seq) of treated bacterial cells to identify unique gene expression patterns. Compare results to known macrolides (e.g., erythromycin). Validate via target-binding assays (e.g., surface plasmon resonance) to measure affinity for ribosomal subunits. Computational docking studies (e.g., AutoDock Vina) can also predict binding site interactions, highlighting structural motifs critical for activity .

Q. What methodologies are effective for analyzing resistance mechanisms to this compound?

Combine whole-genome sequencing of resistant strains with proteomic analysis (e.g., 2D gel electrophoresis or SILAC) to identify mutations or overexpression of efflux pumps. Use knockout mutants (e.g., ΔermB or ΔmefA) to confirm resistance genes. Cross-reference with public databases (e.g., CARD) to classify resistance pathways .

Methodological Guidance for Addressing Contradictions

Q. How should researchers reconcile discrepancies in this compound’s cytotoxicity data across cell lines?

Discrepancies may arise from cell-specific uptake or metabolic activation. To address:

  • Standardize assay conditions (e.g., passage number, serum concentration).
  • Use isogenic cell lines to isolate genetic factors.
  • Perform dose-response synergy studies with inhibitors of efflux transporters (e.g., verapamil) to assess impact on cytotoxicity .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound studies?

Apply four-parameter logistic models (e.g., Hill equation) to fit sigmoidal curves. Use tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values and compare curve slopes via extra sum-of-squares F-tests. For heterogeneous data, hierarchical Bayesian modeling accounts for variability across replicates or batches .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Publish raw datasets (e.g., NMR spectra, MIC values) in repositories like Zenodo.
  • Include detailed protocols for critical steps (e.g., culture media preparation, compound storage conditions) .

Q. What validation steps are critical when reporting novel derivatives of this compound?

  • Confirm structure via HR-MS and 2D NMR.
  • Validate bioactivity in ≥3 independent experiments.
  • Compare physicochemical properties (e.g., logP, solubility) to the parent compound using standardized assays (e.g., shake-flask method for logP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.